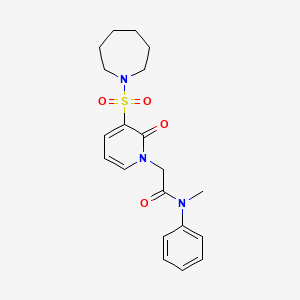

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

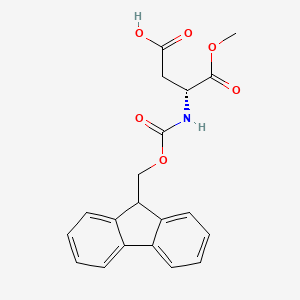

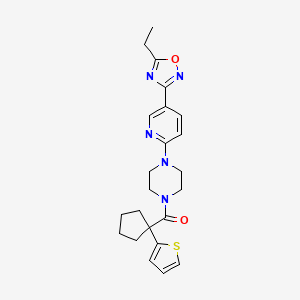

The compound appears to contain an azepane sulfonyl group and a pyridinone group, similar to the compound "8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one" . It also has a N-methyl-N-phenylacetamide group.

Molecular Structure Analysis

The structure of the compound is likely to contain multiple bonds, aromatic bonds, and possibly one or more rings, similar to "3-(azepan-1-ylsulfonyl)-8-ethoxy-2H-chromen-2-one" .

Wissenschaftliche Forschungsanwendungen

Azepane-Based Drug Discovery :Azepane derivatives demonstrate significant pharmacological properties, contributing to the discovery of therapeutic agents across various medical conditions. The structural diversity of azepane-based compounds facilitates the development of new, less toxic, and cost-effective drugs. More than twenty azepane-based drugs have received FDA approval for treating diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. These compounds also serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and have other miscellaneous applications. Structure-activity relationship (SAR) and molecular docking studies of azepane derivatives underline their potential in drug discovery and development against numerous diseases (Gao-Feng Zha, K. Rakesh, H. M. Manukumar, C. S. Shantharam, Sihui Long, 2019).

Chemical Inhibitors and Pharmacokinetics :Research on chemical inhibitors and the pharmacokinetics of drugs, including those involving azepane derivatives, contributes to understanding drug interactions, enzyme selectivity, and the metabolic pathways crucial for therapeutic applications. These studies assist in identifying the most effective use cases for compounds, including their potential side effects and efficacy in treatment protocols (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011).

Neuroprotection and Antiepileptic Properties :Azepane derivatives have shown potential in neuroprotection and the treatment of epilepsy, suggesting that compounds with similar structures might possess therapeutic benefits in neurological conditions. Studies on NMDA receptor antagonists, which share a conceptual link with the azepane structure through their action on neurotransmitter receptors, indicate potential applications in preventing neurodegeneration and managing conditions like status epilepticus (F. Dorandeu, F. Dhote, L. Barbier, B. Baccus, G. Testylier, 2013).

Synthesis and Biological Activities of Related Compounds :The synthesis and exploration of the biological activities of compounds structurally related to the specified chemical, particularly those incorporating azepane or similar heterocyclic motifs, have broadened the scope of therapeutic applications. These activities span from antimicrobial to anticancer properties, underscoring the importance of structural analogs in medicinal chemistry (Manvinder Kaur, Sonali Garg, D. S. Malhi, H. S. Sohal, 2021).

Eigenschaften

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-21(17-10-5-4-6-11-17)19(24)16-22-13-9-12-18(20(22)25)28(26,27)23-14-7-2-3-8-15-23/h4-6,9-13H,2-3,7-8,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABAQKDRSUYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)

![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)

![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)

![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)